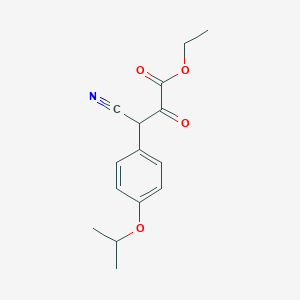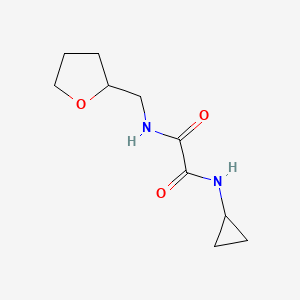![molecular formula C16H15Cl2NOS B4068866 N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4068866.png)
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as DCP-LA, is a synthetic compound that belongs to the class of amides. It was first synthesized in 1997 by a group of researchers led by Dr. Toshihiro Akiyama at the University of Tokyo, Japan. Since then, DCP-LA has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood. However, it has been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor, AMPA receptor, and voltage-gated calcium channels. N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have various biochemical and physiological effects. It can increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function. N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide can also increase the expression of various neurotrophic factors such as BDNF, which promotes the growth and survival of neurons. Additionally, N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its high potency and specificity. It can modulate the activity of specific ion channels and receptors in the brain, allowing researchers to study the effects of these targets on various physiological processes. However, one of the limitations of using N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Direcciones Futuras
There are several future directions for the study of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have neuroprotective effects and can enhance cognitive function, making it a promising candidate for the treatment of these diseases. Another area of interest is the potential anti-inflammatory and anti-tumor effects of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide. Further studies are needed to fully understand the mechanisms underlying these effects and to explore their potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. It has been shown to have neuroprotective effects and can enhance cognitive function. N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)thio]propanamide has also been studied for its potential anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-10-3-5-15(6-4-10)21-11(2)16(20)19-14-8-12(17)7-13(18)9-14/h3-9,11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMOJQUDZTUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4068788.png)
![2-(4-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B4068802.png)

![N-allyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068835.png)

![5-[4-(ethylsulfonyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4068844.png)

![N-[4-(acetylamino)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068867.png)
![N-(4-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4068872.png)
![N-cyclohexyl-4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B4068873.png)

![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4068890.png)

